molecular formula C6H12O2 B1472759 Tert-butyl acetate-D12 CAS No. 358731-05-2

Tert-butyl acetate-D12

Cat. No.: B1472759
CAS No.: 358731-05-2
M. Wt: 128.23 g/mol
InChI Key: WMOVHXAZOJBABW-MGKWXGLJSA-N
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Description

tert-Butyl acetate-D12 (CAS# 358731-05-2) is a deuterated analog of tert-butyl acetate (CAS# 540-88-5), where all 12 hydrogen atoms in the tert-butyl group are replaced with deuterium (D). Its molecular formula is C₆D₁₂O₂, with a molecular weight of 128.23 g/mol . This isotopically labeled compound is primarily used in research as a tracer in metabolic studies, pharmacokinetics, and analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to enhance signal resolution and track molecular pathways .

Biological Activity

Tert-butyl acetate-D12 (TBA-D12) is a deuterated form of tert-butyl acetate, a chemical compound widely used as a solvent in various applications, including coatings, inks, and adhesives. The biological activity of TBA-D12 has garnered interest due to its potential implications in pharmacology and toxicology. This article explores the biological activity of TBA-D12, including its toxicity profiles, potential therapeutic applications, and relevant case studies.

TBA-D12 is characterized by its molecular formula C6H12O2C_6H_{12}O_2 with deuterium isotopes replacing hydrogen atoms. This modification can influence its behavior in biological systems, particularly in metabolic processes and tracking studies.

Acute Toxicity

Recent studies have shown that TBA-D12 exhibits low acute toxicity in various animal models. For instance:

  • Inhalation Studies : Research indicates that exposure to high concentrations of TBA can lead to transient effects such as decreased body weight and respiratory difficulties in rodents. A study reported a No Observed Adverse Effect Level (NOAEL) of 470 ppm for rats exposed to TBA .
  • Dermal Exposure : In dermal toxicity assessments, TBA-D12 did not cause significant systemic toxicity or skin sensitization at concentrations up to 2000 mg/kg .

Chronic Toxicity and Carcinogenicity

The carcinogenic potential of tert-butyl acetate (the parent compound) has been evaluated through various long-term studies. While direct evidence for TBA-D12's carcinogenicity is limited, the parent compound has shown some carcinogenic effects in animal studies . The National Toxicology Program has established cancer slope factors based on these findings.

Antimicrobial Properties

TBA-D12 has been investigated for its antimicrobial properties. In vitro assays have demonstrated varying degrees of antibacterial activity against several pathogens. For example:

  • Bacterial Inhibition : A study highlighted that compounds similar to TBA-D12 exhibited significant inhibition against plant pathogenic bacteria such as Xanthomonas oryzae with EC50 values indicating effective concentrations .
CompoundEC50 (μg/mL)Control Agent EC50 (μg/mL)
D618.8Thiodiazole-copper 52.9
D116.9Azoxystrobin 50.7

Potential Therapeutic Applications

The unique isotopic labeling of TBA-D12 allows for better tracking in metabolic studies, which can be useful in drug development and pharmacokinetics. Its application as a solvent may also facilitate drug formulation processes without introducing additional toxicity.

Case Study 1: Solvent Efficacy in Drug Formulation

A study demonstrated the use of TBA-D12 as a solvent in pharmaceutical formulations, highlighting its ability to dissolve active pharmaceutical ingredients (APIs) effectively while maintaining low toxicity profiles . The study emphasized that using TBA-D12 could enhance the stability of certain drugs during storage.

Case Study 2: Environmental Impact Assessment

Environmental assessments have shown that TBA-D12 is less harmful compared to other solvents traditionally used in industrial applications. Its use can reduce hazardous air pollutants (HAPs), making it a more environmentally friendly option .

Scientific Research Applications

Organic Synthesis

TBAc-D12 is commonly employed as a solvent in organic reactions, particularly in catalytic amidation processes. A notable study demonstrated its effectiveness in facilitating direct amidation reactions using boron trifluoride etherate as a catalyst. The use of TBAc-D12 improved the reaction scope, especially with polar substrates, enhancing the efficiency of amide formation crucial for pharmaceutical synthesis .

Analytical Chemistry

Due to its deuterated nature, TBAc-D12 is invaluable in analytical chemistry for NMR spectroscopy. The presence of deuterium allows for clearer spectral data, aiding in the structural elucidation of complex molecules. It is often used as an internal standard in quantitative NMR analyses, providing accurate concentration measurements and enhancing reproducibility .

Environmental Studies

TBAc-D12 is utilized in environmental research to study the degradation pathways of organic pollutants. Its labeling facilitates tracking the fate of contaminants in environmental matrices, enabling researchers to assess the impact of various remediation strategies effectively .

Case Study 1: Catalytic Amidation Using TBAc-D12

A study published in ChemRxiv highlighted the successful application of TBAc-D12 as a solvent for catalytic amidation reactions. The findings indicated that using TBAc-D12 not only improved reaction yields but also expanded the substrate scope, making it a preferred choice for synthetic chemists working on amide derivatives used in drug development .

Case Study 2: Environmental Fate Studies

In environmental studies focusing on pollutant degradation, researchers utilized TBAc-D12 to trace the pathways of specific contaminants through soil and water systems. The deuterated label allowed for precise monitoring of chemical transformations and interactions with microbial communities, providing insights into bioremediation processes .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing tert-butyl acetate-D12 with high isotopic purity?

Answer:
Synthesis of tert-butyl acetate-D12 typically involves esterification of deuterated acetic acid with tert-butanol-D9 under acid catalysis. Key steps include:

  • Deuterium Exchange : Pre-treat reactants with D2O to minimize proton contamination.
  • Catalytic Conditions : Use sulfuric acid-D2 or deuterated ion-exchange resins to avoid isotopic dilution .
  • Purification : Distill under inert gas to isolate the product, followed by GC-MS or <sup>1</sup>H/<sup>2</sup>H NMR to confirm isotopic purity (≥99 atom% D) and chemical purity (≥98%) .

Q. Basic: How should researchers validate the isotopic and chemical purity of this compound?

Answer:
Validation requires orthogonal analytical methods:

  • Isotopic Purity :
    • Mass Spectrometry (MS) : Quantify deuterium incorporation via molecular ion clusters (e.g., m/z 128.23 for C6D12O2).
    • <sup>2</sup>H NMR : Absence of proton signals confirms deuterium enrichment .
  • Chemical Purity :
    • GC-FID : Assess impurities using non-polar columns (e.g., DB-5) with flame ionization detection.
    • FTIR : Verify absence of residual acetic acid or tert-butanol .

Q. Advanced: What deuterium kinetic isotope effects (KIE) are observed in this compound during hydrolysis studies?

Answer:
Deuterium substitution alters reaction kinetics:

  • Acid-Catalyzed Hydrolysis : KIE values (kH/kD) range from 2.5–3.5 due to slower cleavage of C–O bonds in deuterated esters.
  • Experimental Design : Compare hydrolysis rates of deuterated vs. non-deuterated analogs using pH-stat titration or <sup>13</sup>C NMR to monitor acetate release .
  • Data Interpretation : Correct for solvent isotope effects (e.g., D2O vs. H2O) to isolate contributions from ester deuteration .

Q. Advanced: How can researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

Answer:
Contradictions in stability data often arise from:

  • Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal decomposition (evidenced by GC-MS degradation products) .
  • Humidity Control : Use desiccants to avoid hydrolysis; Karl Fischer titration quantifies water content.
  • Methodological Harmonization : Standardize protocols (e.g., ICH guidelines) for accelerated stability testing and compare degradation kinetics across studies .

Q. Advanced: What strategies mitigate isotopic scrambling in this compound during long-term metabolic studies?

Answer:
Isotopic scrambling can occur via proton exchange in biological matrices. Mitigation approaches include:

  • Matrix Stabilization : Add deuterated solvents (e.g., DMSO-D6) or enzyme inhibitors to block esterases .
  • LC-HRMS Monitoring : Track deuterium loss using high-resolution mass spectrometry with isotopic fine structure analysis.
  • Control Experiments : Compare degradation rates in deuterated vs. non-deuterated buffers to quantify exchange pathways .

Q. Advanced: How does this compound behave in environmental fate studies compared to its non-deuterated analog?

Answer:
Key differences include:

  • Photodegradation : Deuteration reduces UV absorption cross-sections, slowing photooxidation rates (measure via quantum yield calculations) .
  • Biodegradation : Use <sup>13</sup>C-labeled tracers in soil microcosms to disentangle isotope effects from microbial activity.
  • Analytical Challenges : Correct for natural abundance deuterium in LC-MS workflows to avoid false positives .

Q. Advanced: What computational methods predict solvent effects on this compound’s conformational stability?

Answer:

  • DFT/MD Simulations : Explicit solvent models (e.g., COSMO-RS) are critical for accuracy. For example, axial vs. equatorial tert-butyl group stability in cyclohexane vs. water requires solvent-specific van der Waals parameters .
  • Validation : Compare computed NMR chemical shifts (e.g., <sup>13C) with experimental low-temperature NMR data to refine force fields .

Comparison with Similar Compounds

tert-Butyl Acetate (Non-Deuterated)

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • CAS Number : 540-88-5
  • Applications : Widely used as a solvent in paints, coatings, and pharmaceuticals due to its low toxicity and high evaporation rate .
  • Safety Data :
    • Exposure Limits : PAC-1 (600 ppm), PAC-2 (1,700 ppm), PAC-3 (10,000 ppm) for airborne exposure .
    • Handling : Requires ventilation and chemical-resistant gloves (e.g., butyl rubber) to prevent skin contact .
Property tert-Butyl Acetate-D12 tert-Butyl Acetate
Molecular Weight 128.23 g/mol 116.16 g/mol
Isotopic Labeling Fully deuterated (C₆D₁₂O₂) Non-deuterated (C₆H₁₂O₂)
Primary Use Research tracer Industrial solvent
Airborne Exposure Limits Not established PAC-1: 600 ppm

Key Differences :

  • The deuterated version’s higher molecular weight and isotopic purity make it unsuitable for bulk industrial use but critical in analytical research.
  • Non-deuterated tert-butyl acetate has well-defined occupational exposure limits, whereas safety protocols for the deuterated form rely on general laboratory guidelines .

tert-Butyl Alcohol

  • Molecular Formula : C₄H₁₀O
  • CAS Number : 75-65-0
  • Applications : Used in perfumes, pharmaceuticals, and as a gasoline additive .
  • Safety Data :
    • Exposure Limits : OSHA PEL = 100 ppm (8-hour shift); ACGIH TLV = 100 ppm .
    • Hazards : Irritates skin, eyes, and respiratory tract; may cause dizziness or liver damage with prolonged exposure .
    • Reactivity : Violent reactions with oxidizers (e.g., peroxides) and strong acids, producing flammable isobutylene gas .
Property This compound tert-Butyl Alcohol
Functional Group Ester Alcohol
Flammability Lower (ester stability) Higher (LEL = 2.2% v/v)
Toxicity Profile Limited data Acute and chronic hazards

Key Differences :

  • tert-Butyl alcohol’s higher reactivity and flammability necessitate stricter handling (e.g., explosion-proof equipment) compared to the ester derivatives .
  • While both compounds are used in pharmaceuticals, this compound avoids the metabolic interference associated with alcohol derivatives.

Other Deuterated tert-Butyl Esters

Example : Colterol-(tert-butyl-d9) Acetate (CAS# N/A)

  • Structure : Partially deuterated (9 D atoms) on the tert-butyl group.
  • Applications : Analytical standard for quantifying metabolites in biological matrices .
Property This compound Colterol-(tert-butyl-d9) Acetate
Deuteration Sites Full tert-butyl (12 D) Partial tert-butyl (9 D)
Research Use General tracer Targeted metabolite analysis

Key Differences :

  • The degree and position of deuteration influence analytical specificity. Full deuteration (D12) enhances isotopic clarity in NMR, while partial labeling (D9) may optimize cost-effectiveness in targeted assays .

Properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOVHXAZOJBABW-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cbz-D-Dpa-Pro-OH (0.265 g, 5.6×10-4 mol) was dissolved in THF, and cooled to 0° C. in an ice bath. CDI (N,N'-carbonyldiimidazole, 0.109 g, 6.7×10-4 mol, 1.2 mol eq) was added with stirring to the above solution, and left for 30 min at 0° C., followed by 2 h at room temperature. The mixture was added dropwise to a precooled solution of tertiary butyl lithioacetate (formed from the addition of LDA {0.901 cm3 of 2M solution, 3.2 mol eq in THF} to tertiary butyl aceate {0.21 g, 0.243 cm3, 3.2 mol eq}) over 1 h at -78° C. When the addition had finished, the reaction mixture was kept at this temperature for 15 min, quenched with 1M HCl (64 cm3), allowed to warm to 0° C., acidified to pH 3, and extracted with CHCl3 (3×100 cm3). The combined CHCl3 layer was washed with saturated brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure on a rotary evaporator. Chromatographic purification (Sephadex® LH20, MeOH) of the oily residue provided (0.215 g, 67%) of the desired compound as a yellow crystalline solid. 1H(CDCl3) N.M.R.--good; 13C(CDCl3) N.M.R.--good; ESMS(MeOH): m/z(%) 593 (M+Na, 100), 1164 (2M+H+Na).
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,102,905 describes a process for producing t-butyl acetate by the reaction of isobutylene and acetic acid in the presence of an organic sulfonic acid in the liquid phase. The crude product is then purified by means of distillation to give t-butyl acetate free of isobutylene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl acetate-D12
Tert-butyl acetate-D12
Tert-butyl acetate-D12

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